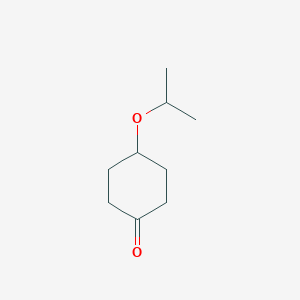

4-Isopropoxycyclohexanone

描述

属性

IUPAC Name |

4-propan-2-yloxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)11-9-5-3-8(10)4-6-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHMVEHDBXFYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593545 | |

| Record name | 4-[(Propan-2-yl)oxy]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69697-46-7 | |

| Record name | 4-[(Propan-2-yl)oxy]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropoxycyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Hydrogenation of 4-Isopropylbenzoic Acid to 4-Isopropylcyclohexanone Derivatives

Starting Material: 4-Isopropylbenzoic acid or cumic acid derivatives.

Catalysts: Ruthenium on charcoal or Raney Nickel are commonly used catalysts.

Conditions: Hydrogenation is performed under elevated hydrogen pressure (20-30 atmospheres) and temperatures ranging from 120 to 130 °C.

-

The 4-isopropylbenzoic acid is dissolved in an alkaline medium (e.g., sodium hydroxide or potassium hydroxide solution).

Ruthenium catalyst is added, and the mixture is hydrogenated until hydrogen consumption ceases.

The reaction mixture is acidified to pH ~2 with mineral acid (hydrochloric or sulfuric acid).

The product is extracted with an organic solvent such as ethyl acetate.

Solvent is removed by distillation, and the residue is purified by vacuum distillation.

Thermal isomerization may be applied to enrich the trans isomer, which is the desired stereoisomer.

Selective extraction removes the cis isomer, yielding high-purity trans-4-isopropylcyclohexanone derivatives.

-

The process yields predominantly the trans isomer (~75% of mixture).

Purity after purification is high, suitable for further functionalization.

Reference: Improved process for preparation of 4-isopropyl cyclohexane carboxylic acid using ruthenium catalyst and alkaline medium with subsequent purification steps.

Oxidation of 4-Isopropylcyclohexanol to 4-Isopropylcyclohexanone

Starting Material: 4-Isopropylcyclohexanol.

Oxidizing Agent: Oxygen-containing gases (e.g., air or pure oxygen) are used as green oxidants.

Catalysts: Raney nickel or other suitable catalysts for selective oxidation.

-

4-Substituted cyclohexanol is catalytically oxidized in the presence of oxygen gas.

The reaction conditions are mild and environmentally friendly, with high selectivity and yield.

The oxidation converts the alcohol group to the ketone, forming 4-substituted cyclohexanone.

-

Use of oxygen as oxidant is cost-effective and environmentally benign.

The process is suitable for large-scale industrial production due to mild conditions and simple work-up.

Reference: Synthesis method of 4-substituted cyclohexanone using oxygen-containing gas as oxidant.

Formation of 4-Isopropoxycyclohexanone via Etherification

Approach: Introduction of the isopropoxy group at the 4-position of cyclohexanone derivatives can be achieved by nucleophilic substitution or etherification reactions.

-

Starting from 4-hydroxycyclohexanone or 4-substituted cyclohexanone, the hydroxyl group is converted to an isopropoxy group.

This can be done by reacting with isopropyl halides (e.g., isopropyl bromide) in the presence of a base.

Alternatively, acid-catalyzed substitution using isopropanol under dehydrating conditions can be employed.

-

Use of bases such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

Solvents like acetone or DMF facilitate the substitution.

Temperature control is critical to avoid side reactions.

-

- After reaction completion, the mixture is worked up by extraction and purified by distillation or chromatography.

Note: Specific detailed protocols for this step are less commonly reported but can be inferred from general etherification chemistry.

Conversion of 4-Isopropylcyclohexanecarboxylic Acid to Acid Chloride and Subsequent Functionalization

-

4-Isopropylcyclohexanecarboxylic acid is converted to the corresponding acid chloride using thionyl chloride.

The acid chloride intermediate is then used for further acylation reactions or transformations to introduce the isopropoxy group.

-

Reaction with thionyl chloride is carried out at room temperature with stirring for 1 to 5 hours.

The acid chloride is isolated by removal of volatiles under reduced pressure.

The product is predominantly the trans isomer with purity >95% by HPLC.

-

- The acid chloride can be used to prepare derivatives such as nateglinide, indicating its utility in pharmaceutical synthesis.

Reference: Preparation of trans-4-isopropylcyclohexane acid chloride from carboxylic acid.

The hydrogenation of 4-isopropylbenzoic acid using ruthenium catalysts in alkaline media is a well-established method that provides high selectivity for the trans isomer of 4-isopropylcyclohexanone derivatives, which is crucial for downstream applications.

The oxidation of 4-substituted cyclohexanol to cyclohexanone using oxygen gas as an oxidant is a recent advancement offering a green and cost-effective alternative to traditional oxidants, with high selectivity and yield, suitable for industrial scale.

The formation of acid chlorides from 4-isopropylcyclohexanecarboxylic acid using thionyl chloride is a standard preparative step that enables further functionalization, including the synthesis of 4-isopropoxy derivatives.

Etherification to introduce the isopropoxy group is a classical organic transformation, though specific optimized protocols for this compound are less documented and may require adaptation from general ether synthesis methods.

化学反应分析

Types of Reactions

4-Isopropoxycyclohexanone undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Can be reduced to form alcohols.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

4-Isopropoxycyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a solvent in certain industrial processes.

作用机制

The mechanism of action of 4-Isopropoxycyclohexanone involves its interaction with specific molecular targets. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-Isopropoxycyclohexanone and related cyclohexanone derivatives:

Detailed Analysis of Substituent Effects

Electronic and Steric Effects

- Isopropoxy (-OCH(CH₃)₂) : The ether group introduces moderate electron-withdrawing effects via oxygen’s electronegativity, stabilizing the carbonyl group. Steric hindrance from the branched isopropyl group may slow nucleophilic attacks at the carbonyl carbon compared to less bulky substituents .

- Hydroxyl (-OH): In 4-Hydroxycyclohexanone, the -OH group increases polarity and hydrogen-bonding capacity, enhancing water solubility. It also enables reactions like oxidation to dicarboxylic acids or participation in glycosylation .

- Alkyl Groups (e.g., -CH(CH₃)₂, -(CH₂)₆CH₃) : Alkyl substituents are electron-donating, slightly destabilizing the carbonyl. Longer chains (e.g., heptyl) drastically increase hydrophobicity and reduce solubility in polar solvents .

生物活性

4-Isopropoxycyclohexanone (C9H16O2) is a cyclic ketone with potential biological activities that have garnered interest in pharmacological research. This compound is structurally characterized by an isopropoxy group attached to a cyclohexanone ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- CAS Number : 18413728

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including analgesic and anti-inflammatory effects. Its mechanism of action is believed to involve modulation of ion channels and receptors associated with pain perception.

-

Inhibition of Ion Channels :

- Anoctamin 1 (ANO1) : This calcium-activated chloride channel plays a role in sensory neuron excitability. Inhibition of ANO1 may contribute to the analgesic effects observed with this compound .

- Transient Receptor Potential (TRP) Channels : The compound may also interact with TRPV1 and TRPA1 channels, which are involved in nociception (pain sensation) and inflammatory responses .

- Analgesic Effects :

Case Studies

A review of literature reveals limited but significant findings on the biological effects of this compound:

- Pain Management : In a study published in Scientific Reports, the compound's structural analogs were shown to inhibit pain pathways in mice, indicating potential applications in pain management therapies .

- Toxicology Studies : Research has indicated that related compounds can produce nephrotoxic effects when metabolized, highlighting the importance of understanding the safety profile of this compound before clinical applications .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Scientific Reports (2017) | Analgesic Effects | Inhibition of ANO1 and TRPV1 channels reduces pain sensation in mice. |

| Journal of Toxicology (1988) | Nephrotoxicity | Metabolism leads to renal damage in Fischer 344 rats, emphasizing safety concerns. |

| FooDB | General Properties | Identified as a hydrocarbon with potential as a biomarker in food consumption studies. |

常见问题

Q. What are the optimal synthetic routes for 4-Isopropoxycyclohexanone in laboratory settings?

- Methodological Answer : The synthesis of this compound can be adapted from cyclohexanone derivatives. A common approach involves nucleophilic substitution of 4-hydroxycyclohexanone with isopropyl bromide or iodide under basic conditions (e.g., NaOH or K₂CO₃). Refluxing in a polar aprotic solvent like DMF or acetone for 6–12 hours typically yields the product . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Table 1 : Comparison of Synthetic Conditions

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Isopropyl bromide | K₂CO₃ | Acetone | 10 | 65–70 |

| Isopropyl iodide | NaOH | DMF | 8 | 75–80 |

Q. How can researchers ensure purity and characterize this compound post-synthesis?

- Methodological Answer : Purity validation requires a combination of analytical techniques:

- GC-MS or HPLC : To confirm molecular weight (MW: 170.25 g/mol) and retention time .

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at δ 1.2–1.4 ppm (isopropyl CH₃ groups) and a multiplet at δ 3.5–4.0 ppm (cyclohexanone ring protons adjacent to the ether oxygen) .

- ¹³C NMR : A carbonyl signal at ~210 ppm and quaternary carbons at δ 70–80 ppm (ether linkage) .

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ and C-O-C absorption at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or inconsistent MS fragmentation) may arise from conformational isomerism or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria in the cyclohexanone ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₈O₂) and rule out adducts .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. How can researchers design experiments to study the steric effects of the isopropoxy group in nucleophilic reactions?

- Methodological Answer :

- Competitive Kinetics : Compare reaction rates of this compound with less bulky analogs (e.g., 4-methoxycyclohexanone) in nucleophilic additions (e.g., Grignard reactions). Monitor via in situ IR or quenching assays .

- X-ray Crystallography : Determine crystal structures to quantify steric hindrance around the carbonyl group .

- Molecular Dynamics Simulations : Assess spatial accessibility of the carbonyl carbon using software like Schrödinger .

Safety and Handling

Q. What are the key safety protocols when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .

Data Analysis and Reporting

Q. How should researchers address variability in reaction yields during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) .

- Statistical Analysis : Apply ANOVA to identify significant factors and calculate confidence intervals for yield predictions .

- Error Propagation : Quantify uncertainties in yield measurements using tools like R or Python’s SciPy .

Applications in Advanced Research

Q. What unexplored applications of this compound exist in asymmetric catalysis?

- Methodological Answer :

- Chiral Auxiliary Synthesis : Explore its use in preparing enantiopure ligands (e.g., bisoxazolines) via kinetic resolution .

- Enzymatic Studies : Screen lipases or esterases for selective hydrolysis of the isopropoxy group under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。